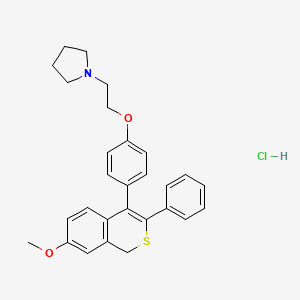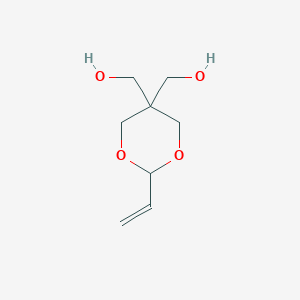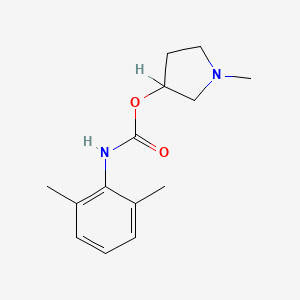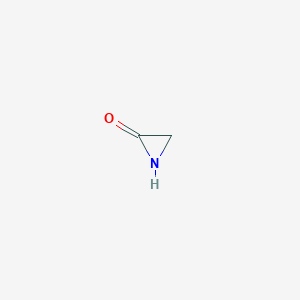
Aziridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridinone is a three-membered heterocyclic compound containing a nitrogen atom It is known for its high reactivity due to the significant ring strain in its structure
準備方法
Synthetic Routes and Reaction Conditions
Aziridinone can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. For instance, the reaction of 2-bromoethylamine hydrobromide with silver oxide or potassium hydroxide can yield this compound . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridinones .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydration of aminoethanol. The Nippon Shokubai process, for example, uses an oxide catalyst at high temperatures to effect the dehydration .
化学反応の分析
Types of Reactions
Aziridinone undergoes a variety of chemical reactions, including:
Ring-opening reactions: Due to the ring strain, this compound readily undergoes nucleophilic ring-opening reactions with various nucleophiles such as alcohols, amines, and organometallic reagents.
Cycloaddition reactions: This compound can react with compounds like phenyl isocyanate to form imidazolidine-2,4-dione derivatives.
Substitution reactions: This compound can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver oxide, potassium hydroxide, organic azides, and phenyl isocyanate. Reaction conditions often involve moderate to high temperatures and the use of catalysts to facilitate the reactions .
Major Products
Major products formed from reactions with this compound include imidazolidine-2,4-dione derivatives, α-halogeno-amides, and α-aminoesters .
科学的研究の応用
Aziridinone and its derivatives have a wide range of applications in scientific research:
作用機序
The mechanism of action of aziridinone involves its high reactivity due to ring strain. This strain makes the nitrogen atom in the ring more nucleophilic, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivative and its application. For example, in medicinal chemistry, this compound derivatives may interact with DNA or proteins to exert their effects .
類似化合物との比較
Aziridinone is similar to other three-membered heterocycles such as aziridine, ethylene oxide, and thiirane. this compound is unique due to the presence of a carbonyl group, which increases its reactivity and potential for forming stable derivatives . Similar compounds include:
Aziridine: A three-membered ring with a nitrogen atom but without a carbonyl group.
Ethylene oxide: A three-membered ring with an oxygen atom.
Thiirane: A three-membered ring with a sulfur atom.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
34734-31-1 |
|---|---|
分子式 |
C2H3NO |
分子量 |
57.05 g/mol |
IUPAC名 |
aziridin-2-one |
InChI |
InChI=1S/C2H3NO/c4-2-1-3-2/h1H2,(H,3,4) |
InChIキー |
SNPIMBDCLUUDST-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
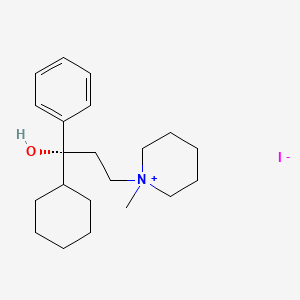
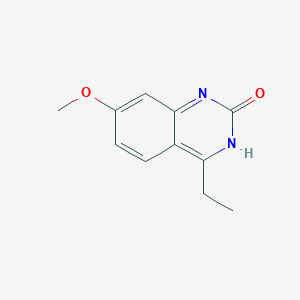
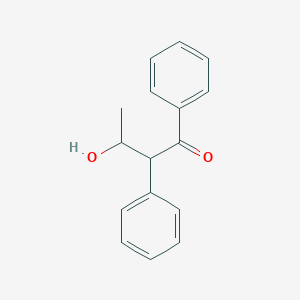
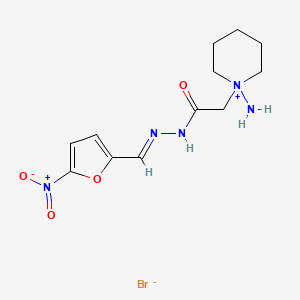
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

